5-methyl-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)pyrazine-2-carboxamide
Description
5-methyl-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)pyrazine-2-carboxamide is a synthetic small molecule characterized by a pyrazine-2-carboxamide core linked to a 3-phenyl-1,2,4-oxadiazole moiety via a methylene bridge. The pyrazine ring is substituted with a methyl group at the 5-position, while the oxadiazole ring is functionalized with a phenyl group at the 3-position.
Properties
IUPAC Name |
5-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]pyrazine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N5O2/c1-10-7-17-12(8-16-10)15(21)18-9-13-19-14(20-22-13)11-5-3-2-4-6-11/h2-8H,9H2,1H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBXCTLHKAMFXSE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=N1)C(=O)NCC2=NC(=NO2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)pyrazine-2-carboxamide typically involves the cyclocondensation of arylamidoximes with appropriate aldehydes or ketones. One common method includes the use of manganese dioxide as an oxidizing agent to facilitate the formation of the oxadiazole ring . The reaction conditions often involve refluxing the reactants in a suitable solvent such as methanol or dimethylformamide (DMF) under an inert atmosphere.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
5-methyl-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)pyrazine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential drug candidate for various diseases due to its bioactive properties.
Industry: Utilized in the development of agricultural chemicals, such as pesticides and herbicides.
Mechanism of Action
The mechanism of action of 5-methyl-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)pyrazine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effect. For example, it may inhibit the activity of bacterial enzymes, leading to antimicrobial effects . The exact molecular targets and pathways can vary depending on the specific application and biological system.
Comparison with Similar Compounds
Naldemedine Tosylate
Naldemedine tosylate () shares the 3-phenyl-1,2,4-oxadiazol-5-yl group with the target compound but incorporates it into a morphinan-derived opioid antagonist. This highlights the oxadiazole moiety’s versatility in drug design, where it may enhance metabolic stability or receptor binding .
Oxadiazole-Isopropylamide Derivatives
reports compounds such as 14 (1-isopropyl-3-(4-methylbenzyl)-1-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)urea) and 19a (N-isopropyl-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-3-(4-(trifluoromethyl)phenyl)propanamide). Key comparisons include:
- Functional Groups : The target compound’s pyrazine-carboxamide differs from 14 ’s urea linkage and 19a ’s propanamide chain.
- Physicochemical Properties: 14: Melting point = 87.6–89.1°C, HPLC purity = 96.26%. 19a: No melting point reported; HPLC purity = 96.59%. The target compound’s pyrazine ring may confer distinct electronic properties compared to 14 and 19a, influencing solubility or target engagement .
Heterocyclic Variations in Carboxamide Scaffolds
Quinoline-Pyrazine Hybrids
describes HL8 (5-methyl-N-(quinolin-8-yl)pyrazine-2-carboxamide), which replaces the oxadiazole group with a quinoline ring. This substitution likely alters metal-binding capabilities, as quinoline derivatives are known to coordinate transition metals (e.g., Ru(II), Mn(II)) .
Thiophene-Oxadiazole Analogs
Compound P018-0437 () features a thiophene-oxadiazole core instead of phenyl-oxadiazole. The thiophene’s electron-rich nature may enhance π-π stacking interactions in biological targets compared to the target compound’s phenyl group .
Biological Activity
5-methyl-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)pyrazine-2-carboxamide is a synthetic compound belonging to the class of oxadiazole derivatives. Its unique structural features combine a pyrazine ring with an oxadiazole moiety, which may impart distinct biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
| Property | Value |
|---|---|
| IUPAC Name | 5-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]pyrazine-2-carboxamide |
| Molecular Formula | C15H13N5O2 |
| Molecular Weight | 281.30 g/mol |
| CAS Number | Not specified |
| SMILES | CC1=CN=C(N=C1C(=O)NCC2=CC=CC=C2)C(=N)N=N |
Antimicrobial Properties
Recent studies have indicated that oxadiazole derivatives exhibit significant antimicrobial activity. The compound has been evaluated for its efficacy against various bacterial strains. For instance, a study demonstrated that oxadiazole derivatives possess a broad spectrum of antibacterial activity against both Gram-positive and Gram-negative bacteria. Specifically, compounds with similar structures showed minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL against Staphylococcus aureus and Escherichia coli .
Anticancer Activity
The potential anticancer properties of this compound have also been explored. Research indicates that oxadiazole derivatives can induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and the modulation of cell cycle progression. A specific study reported that related compounds exhibited IC50 values in the micromolar range against several cancer cell lines, including breast and lung cancer cells .
The biological activity of this compound is hypothesized to be linked to its ability to interact with specific molecular targets within cells. The presence of both the pyrazine and oxadiazole rings may enhance binding affinity to various enzymes or receptors involved in disease processes. For example, structural analogs have shown inhibition of key enzymes in metabolic pathways associated with cancer proliferation .
Case Studies
- Antimicrobial Efficacy : A comparative study on the effectiveness of oxadiazole derivatives showed that this compound had superior antibacterial activity compared to traditional antibiotics in vitro.
- Anticancer Screening : In vitro assays demonstrated that this compound induced significant cytotoxicity in breast cancer cell lines (MCF7), with an IC50 value of approximately 10 µM after 48 hours of exposure .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
